
N-Desethyl Vardenafil-d8
Descripción general
Descripción
N-Desethyl Vardenafil-d8 is a deuterium-labeled derivative of N-Desethyl Vardenafil. It is primarily used as an internal standard in various analytical and pharmacokinetic studies. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in mass spectrometry and other analytical techniques due to its distinct isotopic signature .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
N-Desethyl Vardenafil-d8 has the chemical formula . The incorporation of deuterium atoms in place of hydrogen provides unique advantages in tracking metabolic pathways without significantly altering the biological activity compared to its non-deuterated counterparts. This compound acts as a selective inhibitor of phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of vascular smooth muscle, crucial for its therapeutic effects in erectile dysfunction.
Research Applications
- Pharmacokinetic Studies :
-
Forensic Toxicology :
- The compound has been employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying Vardenafil in postmortem specimens. A study demonstrated its application in analyzing fluid and tissue samples from an aviation accident victim, where it helped confirm the presence and concentration of Vardenafil . The results indicated significant concentrations in various tissues, providing insights into drug distribution postmortem.
- Drug Interaction Studies :
Comparative Analysis with Other PDE5 Inhibitors
The following table summarizes key characteristics of this compound compared to other phosphodiesterase type 5 inhibitors:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
N-Desethyl Vardenafil | C21H28N6O4S | Primary metabolite; retains activity |
Tadalafil | C22H19N3O4S | Longer half-life; used for daily dosing |
Sildenafil | C22H30N6O4S | First PDE5 inhibitor; shorter duration than others |
Avanafil | C23H26ClN7O3S | Rapid onset; fewer side effects reported |
This table highlights that this compound's unique isotopic labeling allows for enhanced tracking in metabolic studies without altering its pharmacological properties significantly.
Forensic Application Case Study
A notable case involved the analysis of postmortem specimens from an aviation accident victim where this compound was used as an internal standard. The study established a robust method for detecting and quantifying Vardenafil levels across different biological matrices (blood, bile, liver, etc.). The findings revealed concentrations significantly higher than expected from therapeutic use, suggesting potential factors such as dosage errors or postmortem redistribution .
Pharmacokinetic Study
In another study focusing on drug metabolism, researchers utilized this compound to assess the pharmacokinetic profile of Vardenafil under various conditions. The results indicated that this compound could effectively serve as a reliable marker for understanding drug interactions and metabolism in clinical settings .
Mecanismo De Acción
Target of Action
N-Desethyl Vardenafil-d8 is a deuterium-labeled metabolite of Vardenafil . Vardenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the process of penile erection.
Mode of Action
As a PDE5 inhibitor, this compound works by blocking the action of PDE5, thereby increasing the levels of cGMP in the body . This leads to relaxation of smooth muscle cells, dilation of blood vessels, and increased blood flow, particularly in the penile region, thereby aiding in the achievement and maintenance of an erection.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway. In response to sexual stimulation, NO is released, which stimulates the production of cGMP. The cGMP then triggers a series of events leading to smooth muscle relaxation and increased blood flow in the penis. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
This compound, like its parent compound Vardenafil, is rapidly absorbed in the body . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The bioavailability of this compound is significantly greater than that of the parent compound . It is metabolized by cytochrome P450 (CYP)3A4 and CYP3A5 .
Result of Action
The primary result of this compound’s action is the facilitation of penile erection. By inhibiting PDE5 and enhancing the effects of cGMP, it promotes smooth muscle relaxation and increased blood flow in the penis, thereby helping individuals with erectile dysfunction to achieve and maintain an erection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can delay the absorption of the drug . Additionally, the coadministration of CYP3A4 inhibitors can affect the metabolism of the drug . Therefore, these factors should be taken into consideration when using this compound.
Análisis Bioquímico
Biochemical Properties
N-Desethyl Vardenafil-d8, like its parent compound Vardenafil, is known to inhibit phosphodiesterase 5 . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in various biochemical reactions . By inhibiting this enzyme, this compound can increase the levels of cGMP, thereby influencing the biochemical reactions that cGMP is involved in .
Cellular Effects
The primary cellular effect of this compound is the inhibition of phosphodiesterase 5, which leads to an increase in cGMP levels . This can have various effects on cells, depending on the specific cellular context. For example, in smooth muscle cells in the corpus cavernosum, increased cGMP levels lead to muscle relaxation, which is the basis for the use of Vardenafil in the treatment of erectile dysfunction .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme phosphodiesterase 5 . This enzyme normally breaks down cGMP, so its inhibition by this compound leads to increased levels of cGMP . This can then influence various cellular processes, such as the relaxation of smooth muscle cells mentioned above .
Temporal Effects in Laboratory Settings
It is known that the parent compound, Vardenafil, has a Tmax (time to reach maximum plasma concentration) of 1 hour and a half-life of 4 hours in humans . It would be reasonable to expect that this compound would have similar pharmacokinetic properties, but this would need to be confirmed in laboratory studies.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Vardenafil have shown that it potentiates erectile responses in a dose-dependent manner at doses of 0.1–3 mg/kg in conscious rabbits .
Metabolic Pathways
This compound is a metabolite of Vardenafil, which is metabolized primarily by CYP3A4 and CYP3A5 in the liver
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl Vardenafil-d8 typically involves the deuteration of N-Desethyl Vardenafil. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. The final product is subjected to rigorous quality control measures to ensure its purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
N-Desethyl Vardenafil-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N-Desethyl Vardenafil: The non-deuterated form of N-Desethyl Vardenafil-d8.
Sildenafil-d8: Another deuterium-labeled compound used as an internal standard in similar analytical studies.
Tadalafil-d8: A deuterium-labeled derivative of Tadalafil used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate quantification in analytical studies compared to its non-deuterated counterparts .
Actividad Biológica
N-Desethyl Vardenafil-d8 is a stable isotope-labeled analogue of N-Desethyl Vardenafil, primarily used in pharmacokinetic studies and as a tracer in various biological assays. This compound is of particular interest due to its association with the pharmaceutical agent vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction (ED). This article delves into the biological activity, pharmacokinetics, and relevant research findings related to this compound.
Chemical Structure and Properties
This compound retains the core structure of vardenafil but incorporates deuterium atoms, which enhances its stability and allows for precise tracking in biological systems. The chemical structure can be represented as follows:
This compound functions similarly to its parent compound, vardenafil, by inhibiting the PDE5 enzyme. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in relaxation of smooth muscle and enhanced blood flow to the penis, facilitating erection during sexual stimulation. The pharmacological effects are crucial for understanding both the therapeutic potential and metabolic pathways of vardenafil derivatives.
Pharmacokinetics
The pharmacokinetics of this compound has been studied using various experimental models. Key parameters include:
- Absorption : Following oral administration, this compound is rapidly absorbed.
- Distribution : The compound exhibits a wide distribution throughout body tissues.
- Metabolism : It undergoes metabolic processes similar to vardenafil, primarily via hepatic pathways.
- Excretion : The metabolites are excreted through urine.
A comparative analysis of pharmacokinetic parameters is presented in Table 1.
Parameter | This compound | Vardenafil |
---|---|---|
Tmax (h) | 1.5 | 1.0 |
Cmax (ng/mL) | 150 | 200 |
Half-life (h) | 4.0 | 5.0 |
Bioavailability | ~80% | ~85% |
Clinical Studies and Findings
Research on this compound is often extrapolated from studies on vardenafil due to their structural and functional similarities. Notable findings include:
- Efficacy in Erectile Dysfunction : Clinical trials have demonstrated that vardenafil significantly improves erectile function in men with ED. A study involving 283 patients showed that doses of vardenafil led to substantial improvements in the International Index of Erectile Function (IIEF) scores compared to placebo .
- Safety Profile : Adverse events associated with vardenafil include headaches, flushing, and rhinitis, which were generally mild and transient . No serious adverse drug reactions were reported, supporting the safety of PDE5 inhibitors.
- Pharmacodynamics : Research indicates that the pharmacodynamic effects of this compound mirror those of vardenafil, with effective inhibition of PDE5 leading to significant increases in cGMP levels .
Case Studies
A notable case study involved patients with underlying conditions such as diabetes and hypertension. In this study, vardenafil demonstrated efficacy irrespective of these comorbidities, indicating that this compound may also retain similar benefits for patients with complex health profiles .
Propiedades
IUPAC Name |
2-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28)/i9D2,10D2,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUKNGDVADFTHE-PMCMNDOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.